[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione
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Overview
Description
[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines the triazole and pyrimidine rings, making it a versatile scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the diazotization-nitrification method or direct nitration reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like potassium cyanide and ethyl cyanoacetate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with potassium cyanide can yield 3-phenyl-3H-1,2,3-triazolo pyrimidine-5-carbonitrile .
Scientific Research Applications
[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antiproliferative agent against several cancer cell lines.
Industry: The compound is explored for its potential use in the development of high-energy materials.
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme ubiquitin-specific peptidase 28 (USP28), which is associated with the proliferation and survival of cancer cells . The compound binds to the active site of USP28, leading to the inhibition of its deubiquitinating activity and subsequent induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor.
3,4,6-Trimethyl-3,4-dihydro-5H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(6H)-dione:
Uniqueness
[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione stands out due to its potent inhibitory activity against specific enzymes like USP28, making it a valuable tool in cancer research . Its unique structure allows for diverse chemical modifications, enhancing its versatility in various scientific applications.
Properties
Molecular Formula |
C4HN5O2 |
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Molecular Weight |
151.08 g/mol |
IUPAC Name |
triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C4HN5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H,6,10,11) |
InChI Key |
CWTWRRHCSOVNHN-UHFFFAOYSA-N |
Canonical SMILES |
C12=NN=NC1=NC(=O)NC2=O |
Origin of Product |
United States |
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